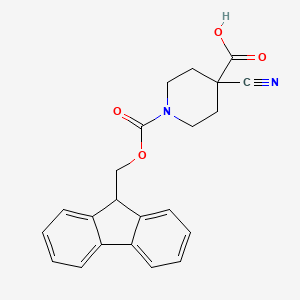

4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid

Description

4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid is a specialized piperidine derivative functionalized with a cyano group at the 4-position and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 1-position. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is primarily employed in medicinal chemistry and materials science for constructing complex molecules, though its specific applications are less documented compared to analogs without the cyano group .

Properties

IUPAC Name |

4-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c23-14-22(20(25)26)9-11-24(12-10-22)21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-13H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLCRUWPHQCNNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like Fmoc chloride and cyanogen bromide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyano group.

Substitution: The compound can participate in substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .

Scientific Research Applications

4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of Fmoc-protected piperidine-4-carboxylic acid derivatives allows for tailored applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Fmoc-Protected Piperidine Derivatives

Key Findings:

Role of the Fmoc Group : All compounds share the Fmoc group, which ensures compatibility with solid-phase peptide synthesis (SPPS) and facilitates purification .

Substituent Effects: Cyano Group: The target compound’s 4-cyano group likely increases electrophilicity at the 4-position, making it reactive toward nucleophiles (e.g., in cross-coupling reactions). This contrasts with carboxylic acid derivatives (e.g., 1-Fmoc-4-piperidinecarboxylic acid), which are more suited for amide bond formation . Benzyl/Aryl Substituents: Analogs with 2-fluorobenzyl or 4-fluorobenzyl groups (e.g., ) exhibit enhanced lipophilicity, improving membrane permeability in antimicrobial agents. Chlorocarbonyl Group: The chlorocarbonyl derivative () serves as a versatile intermediate for synthesizing amides or esters, but its instability limits long-term storage.

However, the cyano group’s impact on bioactivity remains unexplored.

Synthetic Utility: Compounds like N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid () enable multi-step synthesis via orthogonal protection, whereas the pyrazole-containing analog () is tailored for targeted drug design.

Biological Activity

4-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid, also known as Fmoc-piperidine-4-carboxylic acid, is a compound that has garnered attention in the fields of medicinal chemistry and drug design. This article delves into its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C23H22N2O4

- Molecular Weight : 390.43 g/mol

- CAS Number : 2453323-85-6

The structure features a piperidine ring substituted with a cyano group and a fluorenylmethoxycarbonyl moiety, which enhances its stability and solubility in biological systems.

The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes. Notably, it has been studied for its inhibitory effects on glucosidases, which are critical in carbohydrate metabolism.

Inhibition of Glucosidases

Glucosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. Inhibition of these enzymes can lead to reduced glucose absorption, making them targets for diabetes management. Studies have shown that compounds similar to this compound exhibit varying degrees of inhibition against yeast α-glucosidase, with IC50 values indicating their potency.

Therapeutic Applications

Given its inhibitory properties, this compound may have potential applications in treating conditions such as:

- Diabetes : By inhibiting glucosidases, it may help control postprandial blood sugar levels.

- Cancer : Some studies suggest that enzyme inhibitors can play a role in cancer therapies by affecting metabolic pathways.

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their glucosidase inhibitory activity. The results indicated that modifications to the fluorenyl group could significantly enhance inhibitory potency.

- In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in controlling blood glucose levels post-meal, showing promising results that warrant further clinical investigation.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 4-Cyano-1-Fmoc-piperidine-4-carboxylic acid in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use respiratory protection if handling powdered forms due to inhalation risks .

- Ventilation : Conduct reactions in a fume hood to mitigate vapor exposure. The compound’s acute toxicity (Category 4 for oral/dermal/inhalation) necessitates strict airflow controls .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid proximity to ignition sources (e.g., open flames) due to flammability risks .

- Spill Management : Use inert absorbents (e.g., vermiculite) for solid spills. Decontaminate surfaces with ethanol/water mixtures and dispose of waste as hazardous material .

Q. How is the Fmoc group introduced and removed during the synthesis of this compound?

- Methodological Answer :

- Introduction : React piperidine derivatives with Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., 10% NaHCO₃). Stir for 4–6 hours at 0–5°C to minimize side reactions .

- Removal : Treat with 20% piperidine in DMF for 30 minutes at room temperature. Monitor deprotection via TLC (Rf shift) or HPLC .

- Critical Note : The cyano group may require stabilization during Fmoc removal; use mild bases to avoid nitrile hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% typical) .

- NMR : ¹H NMR (DMSO-d6) identifies Fmoc aromatic protons (δ 7.2–7.8 ppm) and piperidine protons (δ 3.0–4.5 ppm). ¹³C NMR confirms the cyano carbon (δ ~120 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ (expected m/z ~400–450). High-resolution MS validates molecular formula .

Advanced Research Questions

Q. How does the presence of the cyano group influence the compound's reactivity in peptide coupling reactions?

- Methodological Answer :

- Steric Hindrance : The 4-cyano substituent on piperidine may reduce nucleophilicity of the adjacent carboxylic acid. Pre-activate the acid with HOBt/DIC or Oxyma Pure for efficient coupling .

- Stability : The nitrile group is stable under standard coupling conditions (e.g., DCC/HOBt) but may hydrolyze to amides in prolonged acidic/basic environments. Monitor pH (6.5–7.5) during reactions .

- Applications : The cyano group enhances metabolic stability in peptide-based drug candidates, as shown in analogs with similar scaffolds .

Q. What strategies resolve contradictions in reported stability data under acidic conditions?

- Methodological Answer :

- Controlled Studies : Perform accelerated stability testing (e.g., 40°C/75% RH for 14 days) in buffers (pH 1–6). Use HPLC to quantify degradation products (e.g., free carboxylic acid from Fmoc cleavage) .

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate acid-catalyzed decomposition observed in related Fmoc compounds .

- Data Reconciliation : Cross-reference with analogs like 9-fluorenecarboxylic acid, which shows pH-dependent stability (stable at pH 4–8, degradable at extremes) .

Q. How to optimize the synthesis yield while maintaining stereochemical integrity?

- Methodological Answer :

- Chiral Resolution : Use (S)- or (R)-configured starting materials (e.g., enantiopure piperidine derivatives) to avoid racemization. Confirm configuration via polarimetry or chiral HPLC .

- Reaction Optimization : Employ low-temperature (–20°C) coupling with DIC/Oxyma Pure to minimize epimerization. Monitor reaction progress via in situ FTIR for carbonyl activation (~1750 cm⁻¹) .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate diastereomers. Crystallization from ethanol/water improves enantiopurity .

Q. How to assess biological activity in drug discovery contexts?

- Methodological Answer :

- In Vitro Assays : Screen for protease inhibition (e.g., trypsin or chymotrypsin) using fluorogenic substrates. The Fmoc-piperidine scaffold mimics transition-state analogs in enzyme active sites .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., 4-fluoro or 4-methyl) and compare IC₅₀ values. Molecular docking studies (e.g., AutoDock Vina) predict binding modes .

- Cytotoxicity : Test against HEK-293 or HepG2 cells using MTT assays. The cyano group’s metabolic inertness may reduce off-target effects .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.